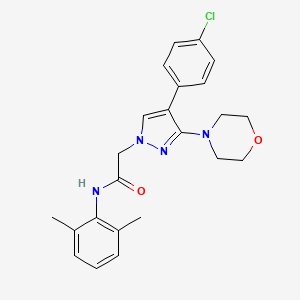

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a chemical entity that appears to be designed for biological activity, given its structural features which include a chlorophenyl group, a morpholino moiety, and an acetamide linkage. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties. For instance, the presence of a chlorophenyl group as seen in the first paper suggests potential for intermolecular interactions, which could influence the compound's behavior in a biological system . The second paper discusses the antifungal properties of related morpholin-3-yl-acetamide derivatives, indicating that the morpholino group in such compounds can be crucial for biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole ring, attachment of the morpholino group, and final acetylation with the dimethylphenyl moiety. The papers provided do not detail the synthesis of this exact compound, but the methods used for similar compounds, such as the introduction of chloro groups and the formation of acetamide linkages, could be relevant . The optimization of such synthetic routes is crucial for improving the stability and activity of the compound, as indicated by the development of antifungal agents in the second paper .

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit certain angles and conformations between its rings and linkages, influencing its overall shape and, consequently, its interaction with biological targets. The first paper describes how the chlorophenyl ring is oriented at an angle with respect to another ring system, which could be analogous to the orientation of rings in the compound of interest . Such structural analyses are important for understanding the compound's potential binding modes and effects on biological systems.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the exact compound, they do offer insights into the reactivity of similar structures. For example, the presence of acetamide linkages suggests potential for hydrogen bonding and other intermolecular interactions, as seen in the first paper . The reactivity of the morpholino group, as part of antifungal agents, also suggests that it could undergo transformations or participate in interactions that contribute to the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its solubility, melting point, and stability, which are critical for its application as a potential therapeutic agent. The second paper indicates that modifications to the morpholin-2-one core can lead to improvements in plasmatic stability, which is a significant consideration for the development of drug-like compounds . The intermolecular interactions described in the first paper could also affect the compound's crystal formation and solubility .

Aplicaciones Científicas De Investigación

Inhibition of Fatty Acid Synthesis

Chloroacetamide derivatives, including compounds with chlorophenyl and dimethylphenyl groups, have been studied for their ability to inhibit fatty acid synthesis in algae, highlighting their potential use as herbicides. These compounds, such as alachlor and metazachlor, are selective herbicides used to control annual grasses and broad-leaved weeds in various crops. This research indicates the utility of chloroacetamide derivatives in agricultural applications to enhance crop protection and yield (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with metals like Co(II) and Cu(II), which were characterized and analyzed for their structural features and antioxidant activity. These complexes show significant antioxidant properties, suggesting their potential application in developing new antioxidant agents. The study underscores the versatility of pyrazole-acetamide derivatives in synthesizing coordination complexes with potential biological activities (Chkirate et al., 2019).

Hydrolysis and Chemical Transformations

Research on the hydrolysis of chloroacetanilide derivatives, including those with pyrazol and dimethylphenyl components, reveals insights into their chemical transformations under acidic and basic conditions. These studies provide valuable information on the stability and reactivity of such compounds, which is crucial for designing drugs with desired pharmacokinetic properties (Rouchaud et al., 2010).

Cytotoxic Activities

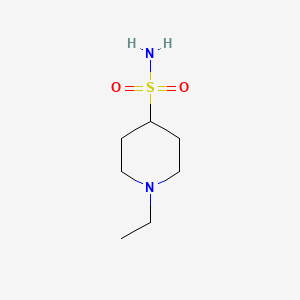

The exploration of sulfonamide derivatives, including those with acetamide linkages, for their cytotoxic activities against cancer cell lines offers promising leads in anticancer drug development. These studies highlight the potential of such compounds to act as effective agents against breast and colon cancers, further emphasizing the importance of chemical modifications in enhancing biological activities (Ghorab et al., 2015).

Molecular Conformations and Hydrogen Bonding

Investigations into the molecular conformations and hydrogen bonding patterns of acetamide derivatives, including those with pyrazol and chlorophenyl groups, contribute to our understanding of their structural properties. These studies are essential for designing compounds with specific biological activities, as the molecular conformation and intermolecular interactions significantly influence a compound's pharmacological properties (Narayana et al., 2016).

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-16-4-3-5-17(2)22(16)25-21(29)15-28-14-20(18-6-8-19(24)9-7-18)23(26-28)27-10-12-30-13-11-27/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFHYGIZUDFVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)

![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)